molecular formula C13H17N3O5 B12513488 H-Tyr-gly-gly-OH

H-Tyr-gly-gly-OH

Cat. No.: B12513488
M. Wt: 295.29 g/mol
InChI Key: HIINQLBHPIQYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-gly-gly-OH typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled step-by-step on a solid support, using protected amino acids to prevent unwanted side reactions. The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) strategies are commonly used for protecting the amino groups during synthesis .

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which can efficiently produce large quantities of high-purity peptides. These synthesizers use similar SPPS techniques but on a larger scale, ensuring consistency and quality .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-gly-gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Tyr-gly-gly-OH has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in pain management and neuroprotection.

    Industry: Utilized in the development of peptide-based drugs and biomaterials

Mechanism of Action

H-Tyr-gly-gly-OH exerts its effects primarily by binding to opioid receptors, which are G-protein-coupled receptors involved in pain regulation and other physiological processes. The binding of this peptide to the receptors triggers a cascade of intracellular events, leading to the modulation of neurotransmitter release and other cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Tyr-gly-gly-OH is unique due to its specific sequence and the presence of the tyrosine residue, which plays a crucial role in its binding to opioid receptors and its biological activity .

Properties

IUPAC Name

2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIINQLBHPIQYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70874452
Record name TYR-GLY-GLY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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